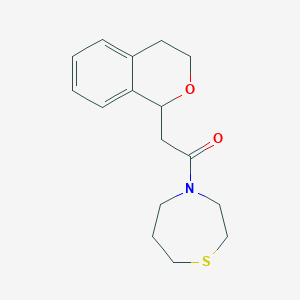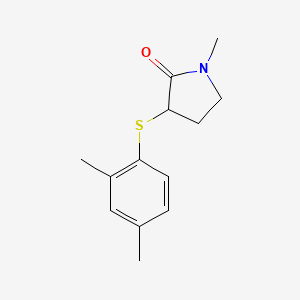
1-(6-Chloroquinolin-4-yl)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Chloroquinolin-4-yl)piperidin-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CQPO and has a molecular weight of 284.79 g/mol.
Mecanismo De Acción
The mechanism of action of 1-(6-Chloroquinolin-4-yl)piperidin-3-ol is not fully understood. However, it is believed to act by inhibiting the growth and proliferation of cancer cells, bacteria, and viruses. It has also been found to modulate the immune system and regulate various biochemical pathways in the body.
Biochemical and Physiological Effects:
1-(6-Chloroquinolin-4-yl)piperidin-3-ol has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and modulate the immune system. Moreover, it has been found to regulate various biochemical pathways in the body, including the regulation of glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 1-(6-Chloroquinolin-4-yl)piperidin-3-ol in lab experiments is its broad-spectrum activity against various pathogens. Moreover, it has been found to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in certain experiments.
Direcciones Futuras
Several future directions can be explored in the study of 1-(6-Chloroquinolin-4-yl)piperidin-3-ol. One of the potential areas of research is the development of more efficient and cost-effective synthesis methods for this compound. Moreover, the potential use of this compound in the treatment of other diseases, such as Alzheimer's and Parkinson's, can also be explored. Additionally, the study of the mechanism of action of this compound can lead to the development of more effective drugs with fewer side effects.
Conclusion:
In conclusion, 1-(6-Chloroquinolin-4-yl)piperidin-3-ol is a chemical compound that has significant potential in various scientific research fields. Its broad-spectrum activity against various pathogens and low toxicity make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-(6-Chloroquinolin-4-yl)piperidin-3-ol can be achieved through several methods. One of the most common methods is the reaction of 6-chloroquinolin-4-amine with 3-piperidinol in the presence of a suitable catalyst. The reaction takes place in a solvent and requires a specific temperature and pressure to yield the desired compound.
Aplicaciones Científicas De Investigación
1-(6-Chloroquinolin-4-yl)piperidin-3-ol has been extensively studied for its potential applications in various scientific research fields. It has been found to have significant antibacterial, antifungal, and antiviral properties. Moreover, it has been studied for its potential use in the treatment of cancer, diabetes, and other diseases.
Propiedades
IUPAC Name |
1-(6-chloroquinolin-4-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-10-3-4-13-12(8-10)14(5-6-16-13)17-7-1-2-11(18)9-17/h3-6,8,11,18H,1-2,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMCLFCUOZUTCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C3C=C(C=CC3=NC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloroquinolin-4-yl)piperidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B7594452.png)

![1-[2-(3,5-Dimethylphenyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7594481.png)

![2-(3-Fluorophenyl)-2-[methyl-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amino]acetamide](/img/structure/B7594494.png)
![N-[1-(3-fluorophenyl)piperidin-3-yl]oxolane-3-carboxamide](/img/structure/B7594496.png)
![N-cyclopropyl-2-azaspiro[5.5]undec-9-ene-2-carboxamide](/img/structure/B7594512.png)
![[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]methanol](/img/structure/B7594519.png)
![1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile](/img/structure/B7594526.png)
![1-[1-(6-Nitroquinolin-2-yl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7594537.png)
![4-[[2-(2,6-Difluorophenyl)cyclopropanecarbonyl]-methylamino]benzamide](/img/structure/B7594538.png)
